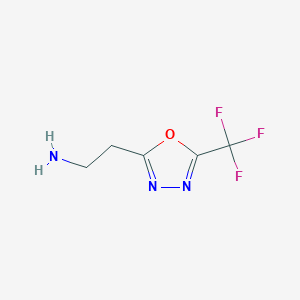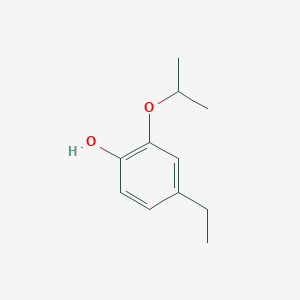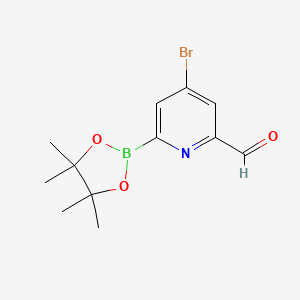
Tert-butyl (4-formyl-5-methylisoxazol-3-YL)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (4-formyl-5-methylisoxazol-3-YL)carbamate is a chemical compound that belongs to the family of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-formyl-5-methylisoxazol-3-YL)carbamate typically involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another method involves the use of α-acetylenic γ-hydroxyaldehydes and hydroxylamine in a catalyst-free, microwave-assisted one-pot synthesis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4-formyl-5-methylisoxazol-3-YL)carbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The isoxazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted isoxazole derivatives.
Scientific Research Applications
Tert-butyl (4-formyl-5-methylisoxazol-3-YL)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl (4-formyl-5-methylisoxazol-3-YL)carbamate involves its interaction with various molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The formyl group can undergo reactions that lead to the formation of reactive intermediates, which can further interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (5-methylisoxazol-3-YL)carbamate: Similar structure but lacks the formyl group.
Tert-butyl (4-bromo-3-methylisoxazol-5-YL)carbamate: Contains a bromine atom instead of a formyl group.
Tert-butyl (4-formyl-1,3-oxazol-5-YL)methylcarbamate: Contains an oxazole ring instead of an isoxazole ring.
Uniqueness
Tert-butyl (4-formyl-5-methylisoxazol-3-YL)carbamate is unique due to the presence of both the formyl group and the isoxazole ring, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H14N2O4 |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
tert-butyl N-(4-formyl-5-methyl-1,2-oxazol-3-yl)carbamate |
InChI |
InChI=1S/C10H14N2O4/c1-6-7(5-13)8(12-16-6)11-9(14)15-10(2,3)4/h5H,1-4H3,(H,11,12,14) |
InChI Key |
LEGBNGZWEGHGCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)NC(=O)OC(C)(C)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1H-Pyrazolo[4,3-C]pyridine, 5-oxide](/img/structure/B14852667.png)



